Cas no 1338809-64-5 (2-Morpholinemethanol,6-methoxy-,(2S,6S)-)

2-Morpholinemethanol,6-methoxy-,(2S,6S)- 化学的及び物理的性質
名前と識別子
-
- 2-Morpholinemethanol,6-methoxy-,(2S,6S)-
- [(2S,6S)-6-methoxymorpholin-2-yl]methanol
- EN300-5236049
- ((2S,6S)-6-Methoxymorpholin-2-yl)methanol
- 1338809-64-5
- CHEMBL1822741
-
- インチ: 1S/C6H13NO3/c1-9-6-3-7-2-5(4-8)10-6/h5-8H,2-4H2,1H3/t5-,6-/m0/s1
- InChIKey: BLCNYFFKDWCFNU-WDSKDSINSA-N
- ほほえんだ: N1C[C@@H](OC)O[C@H](CO)C1
計算された属性
- せいみつぶんしりょう: 147.08954328g/mol
- どういたいしつりょう: 147.08954328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 99
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.2
- トポロジー分子極性表面積: 50.7Ų
じっけんとくせい
- 密度みつど: 1.14±0.1 g/cm3(Predicted)
- ふってん: 249.1±35.0 °C(Predicted)
- 酸性度係数(pKa): 14.36±0.10(Predicted)
2-Morpholinemethanol,6-methoxy-,(2S,6S)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-5236049-10.0g |
[(2S,6S)-6-methoxymorpholin-2-yl]methanol |
1338809-64-5 | 95.0% | 10.0g |
$6450.0 | 2025-03-15 | |
Enamine | EN300-5236049-0.5g |
[(2S,6S)-6-methoxymorpholin-2-yl]methanol |
1338809-64-5 | 95.0% | 0.5g |
$1440.0 | 2025-03-15 | |
Enamine | EN300-5236049-2.5g |
[(2S,6S)-6-methoxymorpholin-2-yl]methanol |
1338809-64-5 | 95.0% | 2.5g |
$2940.0 | 2025-03-15 | |
Enamine | EN300-5236049-5.0g |
[(2S,6S)-6-methoxymorpholin-2-yl]methanol |
1338809-64-5 | 95.0% | 5.0g |
$4349.0 | 2025-03-15 | |
Enamine | EN300-5236049-0.05g |
[(2S,6S)-6-methoxymorpholin-2-yl]methanol |
1338809-64-5 | 95.0% | 0.05g |
$1261.0 | 2025-03-15 | |
Enamine | EN300-5236049-0.25g |
[(2S,6S)-6-methoxymorpholin-2-yl]methanol |
1338809-64-5 | 95.0% | 0.25g |
$1381.0 | 2025-03-15 | |
Enamine | EN300-5236049-1.0g |
[(2S,6S)-6-methoxymorpholin-2-yl]methanol |
1338809-64-5 | 95.0% | 1.0g |
$1500.0 | 2025-03-15 | |
Enamine | EN300-5236049-0.1g |
[(2S,6S)-6-methoxymorpholin-2-yl]methanol |
1338809-64-5 | 95.0% | 0.1g |
$1320.0 | 2025-03-15 |
2-Morpholinemethanol,6-methoxy-,(2S,6S)- 関連文献
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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9. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
2-Morpholinemethanol,6-methoxy-,(2S,6S)-に関する追加情報
Comprehensive Guide to 2-Morpholinemethanol,6-methoxy-,(2S,6S)- (CAS No. 1338809-64-5): Properties, Applications, and Market Insights
2-Morpholinemethanol,6-methoxy-,(2S,6S)- (CAS No. 1338809-64-5) is a chiral morpholine derivative with significant potential in pharmaceutical and specialty chemical applications. This compound, characterized by its stereospecific (2S,6S) configuration, has garnered attention for its unique structural features and versatile reactivity. In this article, we delve into the molecular properties, synthesis pathways, and emerging applications of this intriguing molecule, while addressing common queries from researchers and industry professionals.
The 2-methoxy-6-morpholinemethanol scaffold exhibits distinct physicochemical properties due to its chiral centers and heterocyclic morpholine ring. With a molecular weight of 177.20 g/mol, this compound demonstrates moderate polarity, making it soluble in common organic solvents like ethanol, acetone, and dichloromethane. The presence of both methoxy and hydroxymethyl functional groups on the morpholine ring creates opportunities for diverse chemical modifications, particularly in asymmetric synthesis and chiral auxiliary applications.
Recent advancements in chiral building blocks have highlighted the importance of (2S,6S)-2-Morpholinemethanol,6-methoxy- in pharmaceutical intermediate synthesis. The compound's rigid bicyclic structure and defined stereochemistry make it valuable for constructing complex molecular architectures with precise spatial orientation. Researchers are particularly interested in its potential for developing enzyme inhibitors and receptor modulators, where the morpholine moiety can participate in key hydrogen bonding interactions.
The synthesis of CAS 1338809-64-5 typically involves stereoselective routes starting from chiral pool materials or through asymmetric catalytic methods. One common approach utilizes L-tartaric acid derivatives as chiral templates, followed by sequential functional group transformations to install the morpholine ring and methoxy group. The 6-methoxy substitution pattern is particularly noteworthy as it influences the compound's electronic distribution and conformational preferences, factors that are crucial for its biological activity and material properties.
In material science applications, 2-Morpholinemethanol,6-methoxy-,(2S,6S)- has shown promise as a precursor for chiral ligands in asymmetric catalysis. Its ability to coordinate with transition metals while maintaining stereochemical integrity makes it valuable for developing novel catalytic systems. Recent studies have explored its use in asymmetric hydrogenation and C-C bond forming reactions, where it demonstrates excellent enantioselectivity for certain substrate classes.
The global market for chiral morpholine derivatives like 1338809-64-5 is experiencing steady growth, driven by increasing demand from the pharmaceutical and agrochemical sectors. Market analysts project a compound annual growth rate (CAGR) of 6-8% for this chemical class through 2028. Current research trends focus on developing more sustainable production methods for (2S,6S)-2-Morpholinemethanol,6-methoxy-, including biocatalytic routes and flow chemistry approaches that reduce waste generation.
Quality control aspects of 2-Morpholinemethanol,6-methoxy-,(2S,6S)- are critical for its successful application. Advanced analytical techniques such as chiral HPLC and NMR spectroscopy are employed to verify the compound's stereochemical purity, typically requiring ≥98% enantiomeric excess for most applications. The 6-methoxy-2-morpholinemethanol structure presents characteristic spectroscopic signatures that facilitate its identification and purity assessment, including distinctive proton NMR shifts between δ 3.2-4.1 ppm for the morpholine ring protons.
Environmental and safety considerations for handling CAS 1338809-64-5 follow standard laboratory protocols for organic compounds. While not classified as hazardous under current regulations, proper personal protective equipment including gloves and safety glasses is recommended when working with this material. The compound's biodegradability profile and ecotoxicological data are areas of ongoing research, particularly regarding its persistence in aqueous systems and potential effects on microbial communities.
Future research directions for (2S,6S)-2-Morpholinemethanol,6-methoxy- include exploring its applications in supramolecular chemistry and molecular recognition systems. The compound's ability to form well-defined hydrogen bonding networks makes it interesting for designing functional materials with tailored properties. Additionally, computational chemistry approaches are being employed to predict novel derivatives of 2-methoxy-6-morpholinemethanol with enhanced biological activity or material characteristics.
For researchers sourcing 1338809-64-5, it's important to verify suppliers' analytical data and certification of stereochemical purity. The compound is typically available in research quantities from specialty chemical providers, with pricing influenced by the synthetic route complexity and purification standards. Recent supply chain developments have improved accessibility to this once-niche building block, reflecting growing recognition of its synthetic utility.
In conclusion, 2-Morpholinemethanol,6-methoxy-,(2S,6S)- represents an important addition to the toolbox of chiral synthetic intermediates. Its combination of structural features, synthetic versatility, and emerging applications across multiple chemistry disciplines ensures continued interest from both academic and industrial researchers. As synthetic methodologies advance and new applications are discovered, this compound is poised to play an increasingly significant role in the development of stereochemically complex molecules with tailored properties.
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